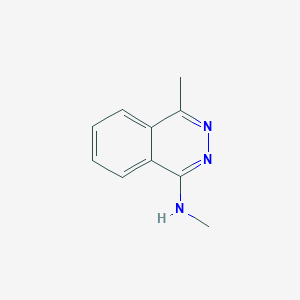

N,4-dimethylphthalazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-8-5-3-4-6-9(8)10(11-2)13-12-7/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNUEZFMOVIJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,4 Dimethylphthalazin 1 Amine and Its Derivatives

Strategic Approaches to Phthalazine (B143731) Core Construction Relevant to N,4-Dimethylphthalazin-1-amine

The assembly of the fundamental phthalazine ring is the cornerstone of synthesizing this compound. The most prevalent methods involve the formation of the diazine ring from suitably substituted benzene (B151609) precursors.

Cyclocondensation reactions represent the most classical and widely utilized method for constructing the phthalazine core. sciforum.net This approach typically involves the reaction of a benzene derivative bearing two adjacent electrophilic centers with hydrazine (B178648) or its derivatives. longdom.org

The primary route involves the condensation of 1,2-diacylbenzenes with hydrazine. sciforum.net For the synthesis of a 4-methylphthalazine scaffold, the logical starting material is a 2-acetylbenzoyl derivative, such as 2-acetylbenzoic acid. The reaction proceeds by initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone ring system.

Key cyclocondensation strategies include:

From 2-Acylbenzoic Acids: The reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303) is a common method to produce 4-substituted phthalazin-1-ones.

From Phthalic Anhydrides: Phthalic anhydrides can react with hydrazine derivatives, often in the presence of acetic acid, to form phthalazinones. longdom.org Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride (B1165640) can generate 2-aroylbenzoic acids, which are then cyclized with hydrazine.

From Benzaldehyde Derivatives: A sequence involving lithiation and formylation of substituted 2-bromobenzaldehyde (B122850) acetals, followed by deprotection and subsequent condensative cyclization with hydrazine, can produce a range of phthalazine derivatives. researchgate.netdntb.gov.ua

These methods provide a robust foundation for creating the 4-methylphthalazine core, which can then be further functionalized to yield the target compound.

Table 1: Overview of Cyclocondensation Reactions for Phthalazine Synthesis

| Starting Material | Reagent | Product Type | Reference |

| 2-Acylbenzoic Acids | Hydrazine Hydrate | 4-Substituted Phthalazin-1-ones | |

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1,4-diones | longdom.org |

| 2-Bromobenzaldehyde Acetal (B89532) | n-BuLi, DMF, then Hydrazine | Substituted Phthalazines | researchgate.net |

| 1,2-Diacylbenzenes | Hydrazine Derivatives | 1,4-Disubstituted Phthalazines | sciforum.net |

Modern organic synthesis has introduced powerful ring-closing strategies that offer alternative pathways to complex heterocyclic systems like phthalazines. These methods often provide access to structures that are difficult to obtain through classical condensation.

One advanced approach is the use of tandem reactions that combine multiple bond-forming events in a single sequence. For instance, a strategy involving ynamide-based benzannulation coupled with ring-closing metathesis (RCM) has been developed for the assembly of benzofused nitrogen heterocycles. nih.gov This method first constructs a highly substituted aniline (B41778) derivative, which is then subjected to RCM to form the fused heterocyclic ring. nih.gov While not a direct synthesis of the phthalazine diazine ring, such strategies are pivotal for creating the substituted benzene precursor in a controlled manner, which can then be cyclized using traditional methods.

Other ring-closure reactions build upon a pre-formed phthalazine structure to create more complex, condensed systems. For example, 1,4-dichlorophthalazine (B42487) can be reacted with thiosemicarbazide, and the product can undergo subsequent cyclization reactions to form triazolo- or thiazinophthalazine systems. niscpr.res.in These strategies highlight the versatility of the phthalazine core as a scaffold for building diverse heterocyclic frameworks.

Functionalization and Derivatization at the N-Methyl and 4-Methyl Positions of the Phthalazine Scaffold

Once the 4-methylphthalazine core is established, the next crucial step is the introduction and modification of the N-methylamino group at the C1 position. This often involves converting a precursor at C1 into the desired amine.

The introduction of an amino group at the C1 position of the phthalazine ring is most commonly achieved via nucleophilic aromatic substitution (SNAr). This requires an appropriate leaving group at the C1 position, typically a halogen atom.

The synthesis generally proceeds through a 1-chloro-4-methylphthalazine (B15039) intermediate. This key precursor can be prepared from the corresponding 4-methylphthalazin-1-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). iiste.org The activated 1-chloro derivative readily reacts with various amines.

To synthesize this compound, 1-chloro-4-methylphthalazine would be reacted with methylamine (B109427). The reaction is typically carried out in a suitable solvent, and the nucleophilic attack by methylamine displaces the chloride ion to yield the target product. This method has been successfully applied to synthesize a wide array of 1-amino-phthalazine derivatives by reacting 1-chlorophthalazines with primary and secondary amines, including arylamines and piperidine. sciforum.net

Table 2: Examples of Amination Reactions on 1-Chlorophthalazines

| 1-Chlorophthalazine (B19308) Derivative | Amine Reagent | Product | Reference |

| 1-Chloro-4-(2´-thienyl)-phthalazine | Piperidine | 1-(Piperidin-1-yl)-4-(2´-thienyl)phthalazine | sciforum.net |

| 1-Chloro-4-(2´-thienyl)-phthalazine | Aniline | 1-(Phenylamino)-4-(2´-thienyl)phthalazine | sciforum.net |

| 1-Chloro-4-aryl-phthalazine | Ethanolamine | 2-((4-Arylphthalazin-1-yl)amino)ethanol | iiste.org |

| 1,4-Dichlorophthalazine | Thiosemicarbazide | 1,4-bis(thiosemicarbazido)phthalazine | niscpr.res.in |

Regioselective alkylation and arylation are essential for creating analogs of this compound with diverse substitution patterns. These reactions can be directed at either the carbon atoms of the ring or the nitrogen atoms of the heterocycle.

C-Alkylation and C-Arylation: Modern cross-coupling reactions are powerful tools for forming C-C bonds on the phthalazine scaffold. The Suzuki coupling, which pairs a halo-phthalazine with a boronic acid or ester under palladium catalysis, is effective for introducing aryl or vinyl substituents. longdom.org This strategy allows for the derivatization of the phthalazine core after its initial construction. Furthermore, palladium-catalyzed C-H arylation offers a more direct route, avoiding the need for pre-halogenation of the substrate. researchgate.net While less common for simple alkylation, related metal-catalyzed methods can be employed to functionalize the ring.

N-Alkylation: The nitrogen atoms of the phthalazine ring can also be alkylated. Treatment of a phthalazine derivative with an alkyl halide typically results in the formation of an N-alkyl phthalazinium halide, creating a positive charge on the ring nitrogen. This modification significantly alters the electronic properties of the molecule and can be a route to novel derivatives. The regioselectivity of N-alkylation can be influenced by steric and electronic factors of substituents already present on the ring. nih.gov

In the synthesis of complex molecules with multiple reactive sites, orthogonal protecting groups are indispensable for achieving selectivity. biosynth.com A protecting group strategy is considered orthogonal if each group can be removed under specific conditions without affecting the others. biosynth.com This principle allows for the sequential, controlled modification of different functional groups within the same molecule.

For the synthesis of derivatives of this compound, protecting groups could be used to:

Differentiate Multiple Amine Groups: If a second amino group were present on the phthalazine scaffold, one could be protected with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc), while the other is protected with an acid-labile group such as tert-butoxycarbonyl (Boc). This allows for the selective deprotection and subsequent functionalization of each amine independently.

Enable Sequential N-Alkylation: To create a derivative with different substituents on the exocyclic amine, one might start with 1-amino-4-methylphthalazine. The primary amine could first be protected (e.g., with a Boc group), followed by another modification elsewhere on the molecule. The Boc group could then be removed with acid, and the now-free amine could be selectively methylated.

Manage Reaction Compatibility: The choice of protecting groups must be compatible with the conditions used for both constructing and functionalizing the phthalazine core. For example, since hydrazine is often used for the cyclocondensation step, protecting groups that are cleaved by hydrazine, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), would need to be introduced after the ring has been formed. sigmaaldrich.com

By employing a carefully designed orthogonal protection strategy, chemists can navigate complex synthetic pathways to produce highly specific and elaborate derivatives of this compound.

Catalytic Methods in the Synthesis of this compound Analogues

Catalytic approaches are central to the modern synthesis of phthalazine derivatives, enabling reactions that would be difficult or inefficient using classical stoichiometric reagents. These methods facilitate the construction of the core heterocyclic system and the introduction of various functional groups, including the critical amine moiety found in this compound. The use of catalysts allows for milder reaction conditions, greater functional group tolerance, and the potential for asymmetric synthesis, which is crucial for producing chiral molecules.

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines. For phthalazine systems, these methods are typically employed to introduce the amine group at the C1 position by coupling a suitable amine with a 1-halophthalazine precursor.

A common strategy involves the reaction of a 1-chlorophthalazine derivative with an amine, a process that can be significantly accelerated and improved by a palladium catalyst. For instance, palladium-catalyzed Suzuki coupling reactions have been successfully applied in the phthalazine series to create new derivatives sciforum.net. While traditionally used for C-C bond formation, variations of these cross-coupling reactions, such as the Buchwald-Hartwig amination, are specifically designed for C-N bond formation. This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide.

The synthesis of this compound analogues can be envisioned starting from 1-chloro-4-methylphthalazine. The reaction with methylamine, facilitated by a palladium catalyst, would yield the desired product. The choice of ligand is critical for the reaction's success, influencing reaction rates, yields, and scope.

Table 1: Representative Palladium-Catalyzed Amination for Phthalazine Analogues

| Precursor | Amine | Catalyst/Ligand | Base | Conditions | Yield |

|---|---|---|---|---|---|

| 1-Chloro-4-(2'-thienyl)phthalazine | Piperidine | Not specified (thermal) | Excess amine | Acetone, reflux, 3-15h | 84% sciforum.net |

| 1-Chloro-4-(2'-thienyl)phthalazine | Aniline | Not specified (thermal) | Excess amine | Acetone, reflux, 3-15h | 72% sciforum.net |

| 1,4-Dichlorophthalazine | p-Phenylenediamine | Not specified (thermal) | Not specified | Butanol | N/A nih.gov |

This table illustrates typical conditions for nucleophilic aromatic substitution on chlorophthalazines, a reaction that can be enhanced by transition metal catalysis for broader substrate scope and milder conditions.

The development of chiral phthalazine amines is of significant interest due to the prevalence of chiral amine functionality in over 80% of all drugs and drug candidates yale.edu. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is critical as different enantiomers can have vastly different biological activities.

A powerful strategy for the asymmetric synthesis of chiral phthalazine derivatives involves the dearomatization of the phthalazine ring. Recent research has demonstrated a highly enantioselective dearomatization of phthalazines through anion-binding catalysis nih.govacs.org. This process involves the reaction of a phthalazine with an acylating reagent (like benzoyl chloride) and a silyl (B83357) ketene (B1206846) acetal in the presence of a chiral hydrogen-bond donor catalyst, such as a thiourea (B124793) derivative. This methodology affords 1,2-dihydrophthalazines with high enantioselectivity. These chiral intermediates can then be further transformed into a variety of enantiomerically enriched phthalazine derivatives, including chiral amines.

Table 2: Enantioselective Dearomatization of Phthalazine

| Acylating Reagent | Nucleophile | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| TrocCl | Isopropyl TBS-ketene acetal | tert-Leucine derived thiourea I | 57% | 81% nih.gov |

This table summarizes key findings in the asymmetric dearomatization of phthalazines, a foundational step for accessing chiral phthalazine amines.

Another approach involves the use of enzymes, such as omega-transaminases, which can asymmetrically synthesize chiral amines from prochiral ketones nih.gov. While not yet specifically reported for this compound, this biocatalytic method represents a promising future direction for the synthesis of chiral phthalazine amines.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues focuses on improving efficiency, reducing waste, and using more environmentally benign reagents and conditions.

Key green approaches applicable to phthalazine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. This has been applied to the synthesis of various phthalazine derivatives, offering a more energy-efficient route researchgate.netresearchgate.net.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using solid-state mechanochemical grinding reduces waste and eliminates the environmental and safety issues associated with volatile organic solvents. Several protocols for phthalazine derivatives utilize solvent-free conditions, often coupled with recyclable solid acid catalysts longdom.org. For example, 2H-indazolo[2,1-b]phthalazine-triones have been prepared efficiently using silica (B1680970) sulfuric acid as a recyclable catalyst under solvent-free conditions longdom.org.

Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as montmorillonite (B579905) K-10 clay or silica sulfuric acid, simplifies product purification and allows the catalyst to be reused, reducing waste and cost researchgate.netlongdom.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, particularly coupling reactions, often have high atom economy compared to classical stoichiometric reactions.

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Phthalazine Derivatives

| Reaction Type | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Heterocycle Formation | Reaction in high-boiling solvents (e.g., acetic acid) with long reflux times longdom.org. | Microwave-induced, solvent-free reaction using a solid acid catalyst (e.g., montmorillonite K-10 clay) researchgate.net. | Shorter reaction times, good yields, environmentally benign, recyclable catalyst researchgate.net. |

| Multi-component Reaction | Stepwise synthesis requiring isolation of intermediates. | One-pot, three-component condensation under solvent-free conditions longdom.org. | Increased efficiency, reduced waste, simplified procedure. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable, aligning with the modern imperatives of pharmaceutical and chemical manufacturing mdpi.com.

Mechanistic Organic Chemistry of N,4 Dimethylphthalazin 1 Amine Transformations

Elucidation of Reaction Mechanisms for N-Alkylation and N-Acylation of the Amine Moiety

The exocyclic amine moiety in N,4-dimethylphthalazin-1-amine is a primary site for nucleophilic reactions such as N-alkylation and N-acylation.

N-Alkylation: The N-alkylation of amines is a fundamental process for forming carbon-nitrogen bonds. acsgcipr.org For this compound, this transformation typically proceeds via a nucleophilic substitution mechanism, most commonly SN2, when reacting with primary or secondary alkyl halides. acsgcipr.orgwikipedia.org

The mechanism involves the lone pair of electrons on the exocyclic nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This single-step, concerted reaction results in the formation of a quaternary ammonium (B1175870) salt intermediate. wikipedia.org Subsequent deprotonation, if a proton is available, is not possible in this case as the amine is already tertiary. Therefore, the reaction directly yields a quaternary ammonium salt. wikipedia.org

A persistent challenge in the N-alkylation of primary or secondary amines is overalkylation, where the newly formed amine is more nucleophilic than the starting material and reacts further. libretexts.orgyoutube.com However, since this compound possesses a tertiary exocyclic amino group (-NMe₂), it can only undergo alkylation once to form the corresponding quaternary ammonium salt, making the reaction straightforward and preventing overalkylation. wikipedia.org Alternative, greener methods for N-alkylation include the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov

N-Acylation: N-acylation is a widely used reaction to form amide bonds, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.netnih.gov The reaction of this compound with an acylating agent, such as an acyl chloride or acetic anhydride (B1165640), is a classic example of nucleophilic acyl substitution. nih.gov

The mechanism is initiated by the nucleophilic attack of the exocyclic nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the leaving group (e.g., chloride or acetate). nih.gov This process results in the formation of a positively charged N-acyl quaternary ammonium species.

The following table summarizes the expected products from these transformations.

| Reagent Type | Example Reagent | Mechanistic Pathway | Expected Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | SN2 | N,N,N,4-tetramethylphthalazin-1-aminium iodide |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | 1-(N-acetyl-N,N-dimethylammonio)-4-methylphthalazin-1-ium chloride |

| Acetic Anhydride | (CH₃CO)₂O | Nucleophilic Acyl Substitution | 1-(N-acetyl-N,N-dimethylammonio)-4-methylphthalazin-1-ium acetate |

Investigation of Electrophilic and Nucleophilic Substitution Patterns on the Phthalazine (B143731) Ring System

The phthalazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The fused benzene (B151609) portion of the phthalazine ring can undergo EAS, but the reaction is significantly influenced by the deactivating effect of the pyridazine (B1198779) ring and the activating effects of the substituents. The -NMe₂ group is a powerful activating group and is ortho, para-directing. The -CH₃ group is a weaker activating group, also ortho, para-directing. In this compound, the strong directing effect of the dimethylamino group at position 1 would primarily direct incoming electrophiles to positions 2 (not possible on the ring) and the para-position, which is part of the heterocyclic ring. The most likely positions for electrophilic attack on the carbocyclic ring are positions 5 and 7, which are ortho and para to the methyl group at position 4, and positions 6 and 8. The powerful activation by the -NMe₂ group might overcome the inherent deactivation of the ring system, but harsh reaction conditions could be required. However, electrophilic attack on highly activated N,N-dimethylanilines can sometimes lead to complex mixtures and N-demethylation products. researchgate.net

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the phthalazine ring makes it a candidate for NAS, particularly at positions activated by electron-withdrawing groups or at positions where a good leaving group is present. semanticscholar.org In the absence of a leaving group, nucleophilic substitution of hydrogen (SNH) can occur, especially at positions C-5, C-6, C-7, or C-8, which are electronically analogous to the positions in pyridine. nih.gov The reaction would involve the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of a hydride ion, which typically requires an oxidizing agent. The precise regioselectivity would depend on the specific nucleophile and reaction conditions.

The predicted reactivity at different positions is summarized below.

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Rationale |

| C-5 | Moderate | Low | Ortho to the activating -CH₃ group. |

| C-6 | Low | Moderate | Electron-deficient position, susceptible to NAS. |

| C-7 | Moderate | Low | Para to the activating -CH₃ group. |

| C-8 | Low | Moderate | Electron-deficient position, susceptible to NAS. |

Examination of Tautomeric Equilibria and Aromaticity in this compound Systems

Tautomeric Equilibria: Prototropic tautomerism is a common phenomenon in heterocyclic compounds containing amino groups, involving the migration of a proton. nih.gov For this compound, the primary potential tautomerism is an amino-imino equilibrium. However, because the exocyclic amine is a tertiary N,N-dimethylamino group, it lacks the necessary proton to participate in this type of tautomerism. The structure is therefore locked in the amino form.

If one of the methyl groups were a hydrogen (i.e., N-methylphthalazin-1-amine), an amino-imino tautomerism would be possible, as shown below:

Amino form: The aromatic phthalazine ring with an exocyclic C-N single bond.

Imino form: An endocyclic C=N double bond with an exocyclic N-H bond, which would disrupt the aromaticity of the pyridazine ring.

In such hypothetical cases, the equilibrium generally favors the amino tautomer, which preserves the aromaticity of the heterocyclic ring system. researchgate.netresearchgate.net The stability of tautomers is influenced by factors like solvent polarity and the potential for intra- and intermolecular hydrogen bonding. nih.govmdpi.com

Aromaticity: The aromaticity of this compound is a key determinant of its stability and reactivity. To be considered aromatic, a molecule must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons (Hückel's rule). youtube.commasterorganicchemistry.com

Cyclic and Planar: The phthalazine ring system is cyclic and generally planar.

Conjugation: The system has a continuous ring of p-orbitals from the ten atoms of the bicyclic core.

π-Electron Count: The phthalazine ring system has 10 π-electrons (8 from the carbon atoms and 2 from the nitrogen atoms contributing to the π-system), which satisfies the [4n+2] rule where n=2.

Studies on Rearrangement Reactions Involving the Phthalazine Moiety

While specific rearrangement reactions involving this compound are not well-documented, nitrogen-containing heterocycles can participate in various skeletal rearrangements, often under thermal, acidic, or photochemical conditions. Examples of general rearrangement reactions that could be conceptually relevant include the Beckmann or Curtius rearrangements, though these typically involve specific functional groups like oximes or acyl azides, respectively, which are not present in the parent molecule. masterorganicchemistry.comlibretexts.org

More relevant would be rearrangements involving the phthalazine ring itself. For instance, certain substituted nitrogen heterocycles can undergo ring-contraction or ring-expansion reactions. Palladium-catalyzed processes have been shown to facilitate complex domino reactions and rearrangements in nitrogen-containing systems, sometimes involving dyotropic rearrangements where two sigma bonds migrate simultaneously. nih.gov It is conceivable that under specific catalytic conditions, this compound or its derivatives could undergo skeletal reorganization, although such transformations would be highly specific to the reagents and conditions employed and are not considered general reaction pathways for this compound. rsc.org

Advanced Spectroscopic Characterization and Structural Research of N,4 Dimethylphthalazin 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For N,4-dimethylphthalazin-1-amine, ¹H and ¹³C NMR would provide definitive evidence of the molecular skeleton and the specific arrangement of its constituent atoms.

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would feature distinct signals corresponding to the aromatic protons of the phthalazine (B143731) ring and the protons of the two methyl groups. The four protons on the benzo portion of the phthalazine ring would appear in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The six protons of the N,N-dimethylamino group are chemically equivalent and would appear as a sharp singlet, likely deshielded by the nitrogen atom to around δ 3.0-3.5 ppm. The three protons of the methyl group at the 4-position would also produce a singlet, expected in the typical aromatic methyl region of δ 2.5-2.8 ppm.

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule's C₁₁H₁₃N₃ formula. The chemical shifts can be predicted with reasonable accuracy using computational methods or by comparison with related structures nih.govd-nb.infooregonstate.edunmrdb.orgnih.govdocbrown.info. Carbons of the phthalazine ring would resonate in the δ 120-160 ppm range, with those directly attached to nitrogen atoms appearing further downfield. The N-methyl carbons would be observed around δ 40-45 ppm, while the 4-methyl carbon would appear at approximately δ 20-25 ppm.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Ar-H (Phthalazine) | 7.5 - 8.5 | m, dd, dt | C=N / C-N (Aromatic) | 150 - 160 |

| -N(CH₃)₂ | 3.0 - 3.5 | s | C-H / C-C (Aromatic) | 120 - 135 |

| Ar-CH₃ | 2.5 - 2.8 | s | -N(CH₃)₂ | 40 - 45 |

| Ar-CH₃ | 20 - 25 |

To confirm the structural assignments from 1D NMR, multidimensional techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment would reveal correlations between protons and carbons separated by two or three bonds. Key expected correlations for this compound would include signals between the N-methyl protons (¹H) and the C1 carbon of the phthalazine ring (¹³C), as well as between the 4-methyl protons (¹H) and the C4 and adjacent ring carbons (¹³C). These correlations would unambiguously establish the connectivity of the substituent groups to the heterocyclic core arxiv.orgresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A crucial NOESY correlation would be expected between the protons of the 4-methyl group and the aromatic proton at the 5-position (H5). The observation of this through-space interaction would confirm the spatial proximity of these groups and help define the molecule's preferred conformation in solution arxiv.orgresearchgate.net.

Solid-State NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can detect the effects of molecular packing and intermolecular forces. This technique would be particularly useful for identifying the presence of different crystalline forms (polymorphism), characterizing intermolecular hydrogen bonds or π-π stacking interactions, and determining the conformation of the molecule in the solid state, which may differ from its conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₁₁H₁₃N₃), HRMS would provide a measured mass that is extremely close to the calculated exact mass of 187.1160, thereby confirming its molecular formula.

Collision-Induced Dissociation (CID) followed by tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pathways. The fragmentation of related phthalazine derivatives and aromatic amines suggests several predictable cleavage patterns raco.catresearchgate.netraco.catmiamioh.edumdpi.com. The most prominent fragmentation would likely be the α-cleavage characteristic of amines, involving the loss of a methyl radical from the dimethylamino group to form a stable resonance-stabilized iminium cation. Other potential fragmentation pathways include the cleavage of the phthalazine ring, which could lead to the loss of small neutral molecules like N₂ or HCN.

Predicted HRMS Fragmentation Data for this compound

| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺˙ | C₁₁H₁₃N₃⁺˙ | 187.1160 | Molecular Ion |

| [M - CH₃]⁺ | C₁₀H₁₀N₃⁺ | 172.0926 | α-cleavage, loss of a methyl radical from the N(CH₃)₂ group |

| [M - N₂]⁺˙ | C₁₁H₁₃N⁺˙ | 159.1045 | Loss of molecular nitrogen from the phthalazine ring |

| [M - HCN]⁺˙ | C₁₀H₁₂N₂⁺˙ | 160.1000 | Loss of hydrogen cyanide from the heterocyclic ring |

| [C₈H₇N]⁺˙ | C₈H₇N⁺˙ | 117.0578 | Further fragmentation of the phthalazine core |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Motif Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and structural motifs within a molecule by probing their characteristic vibrational modes. These two methods are often complementary, as some vibrations that are weak in IR may be strong in Raman, and vice versa mt.comsepscience.com.

The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic phthalazine ring system are expected in the 1450-1620 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching vibration should be present in the 1250-1335 cm⁻¹ range. A diagnostically significant feature would be the absence of any broad or sharp bands in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amine group (no N-H bonds).

The Raman spectrum would complement the IR data. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are often strong in Raman spectra and would provide a characteristic fingerprint for the phthalazine core. Symmetric C-H stretching and bending vibrations of the methyl groups would also be readily observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Medium |

| Aromatic Ring Breathing | 990 - 1050 | Weak | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption of UV or visible light. The extended π-conjugated system of the phthalazine ring in this compound is expected to give rise to strong π → π* electronic transitions, resulting in characteristic absorption bands in the UV region mdpi.com.

The presence of the dimethylamino group, a powerful electron-donating auxochrome, attached to the π-system is predicted to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalazine. This shift is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Consequently, the main absorption bands (Q-bands) for this compound are likely to appear in the long-wavelength UV-A region (320-400 nm).

Many extended aromatic N-heterocyclic compounds exhibit fluorescence mdpi.com. Upon excitation at a wavelength corresponding to its absorption maximum, this compound may emit light at a longer wavelength (a phenomenon known as Stokes shift). Fluorescence spectroscopy could be used to determine its emission maximum, fluorescence quantum yield, and fluorescence lifetime. These photophysical properties are highly sensitive to the molecular environment, including solvent polarity, and can provide further information about the electronic nature of the molecule's excited state.

Predicted Photophysical Properties for this compound

| Property | Predicted Range | Technique |

|---|---|---|

| Absorption Maximum (λabs) | 330 - 380 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 400 - 480 nm | Fluorescence Spectroscopy |

| Stokes Shift | 70 - 100 nm | Calculated from λabs and λem |

X-ray Crystallography for Single-Crystal Structural Determination of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular connectivity and conformation ias.ac.in.

This technique would definitively establish the planarity of the phthalazine ring system and the geometry of the substituent groups. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or weak C-H···N hydrogen bonds. This information is crucial for understanding the solid-state properties of the material and the forces that govern its crystal lattice. While no crystal structure for the title compound has been reported, studies on related phthalazine derivatives have demonstrated the power of this technique to visualize detailed structural features and intermolecular contacts ias.ac.inresearchgate.net.

Computational and Theoretical Investigations of N,4 Dimethylphthalazin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and reactivity descriptors, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For phthalazine (B143731) derivatives, DFT calculations have been employed to determine optimized geometries, electronic properties, and to serve as a basis for further computational analysis like QSAR and molecular docking.

For instance, studies on substituted phthalazin-1(2H)-ones have utilized DFT calculations, such as the B3LYP/6-31G(d,p) level of theory, to confirm conformational analyses initially performed with semi-empirical methods like PM6. mdpi.com These calculations help in identifying the most stable conformations of the molecule, which is crucial for understanding its biological activity. mdpi.com Although specific data for N,4-dimethylphthalazin-1-amine is unavailable, a similar DFT approach would likely be the first step in its computational characterization. The resulting data would include bond lengths, bond angles, dihedral angles, and the distribution of electron density, which dictates the molecule's reactivity and intermolecular interactions.

A hypothetical DFT study on this compound would likely focus on the influence of the methyl and amine substituents on the electronic properties of the phthalazine ring. Key parameters that would be calculated are presented in Table 1.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. |

| Mulliken and Natural Population Analysis (NPA) Charges | Quantifies the charge on each atom, helping to identify reactive sites. |

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, are particularly useful for studying the excited states of molecules. These methods are crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. While no specific ab initio excited-state analyses have been published for this compound, such studies are vital for photoactive molecules. For related nitrogen-containing heterocycles, these methods have been used to investigate processes like intramolecular charge transfer and intersystem crossing.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. For drug-like molecules, MD simulations are critical for understanding how they might bind to a target protein.

In studies of other phthalazine derivatives as potential enzyme inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov For example, MD simulations of phthalazine derivatives targeting VEGFR-2 have shown how the compounds behave within the active site over time, confirming the stability of key hydrogen bonds and hydrophobic interactions identified in static docking studies. nih.gov A similar MD simulation for this compound complexed with a putative target would involve placing the docked molecule in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds.

Table 2: Typical Outputs of a Molecular Dynamics Simulation for a Ligand-Protein Complex

| Simulation Output | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. | Would assess the stability of this compound within a target binding pocket. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand. | Would reveal the flexibility of the dimethylamino and methyl groups and their impact on binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Would determine the persistence of key hydrogen bonding interactions with the amine group. |

| Binding Free Energy Calculations (e.g., MM/GBSA) | Estimates the free energy of binding, providing a more quantitative measure of binding affinity than docking scores alone. | Would provide a more accurate prediction of the binding affinity of this compound to its target. |

In Silico Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods can be used to predict the most likely pathways for chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the metabolism of a compound or for designing synthetic routes. For phthalazine derivatives, computational studies have elucidated their metabolic susceptibility, for instance, to oxidation by enzymes like aldehyde oxidase. researchgate.net Such studies can predict which atoms in the this compound molecule are most susceptible to metabolic transformation.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze chemical data, while QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies have been successfully applied to various phthalazine derivatives to predict their activity and guide the design of new, more potent analogs. nanobioletters.com

A QSAR study typically involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related compounds with known biological activity. Statistical methods are then used to build a model that correlates these descriptors with the activity. For instance, a QSAR study on phthalazine-1,4-dione derivatives identified key physicochemical parameters that influence their antibacterial activity, leading to the postulation of new, potentially more active compounds. nanobioletters.com A hypothetical QSAR model for a series of aminophthalazines including this compound could take the form of the equation below, where 'Activity' is the biological response and 'Descriptor' represents a calculated molecular property.

Hypothetical QSAR Equation: Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/withdrawing effects, polarity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices | Molecular branching and shape |

Virtual Screening and Ligand-Based Drug Design Methodologies Applied to this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com Ligand-based drug design, a key part of virtual screening, uses the knowledge of known active molecules to identify new ones. youtube.com

In the context of phthalazine derivatives, virtual screening has been used to identify potential inhibitors of targets like VEGFR-2. ajchem-b.comnih.gov These studies often start with a known active phthalazine compound and use it as a template to search for other commercially available or synthetically accessible molecules with similar properties. If this compound were found to be active against a particular target, it could serve as a starting point for a ligand-based virtual screening campaign.

The process would involve:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

Similarity Searching: Searching compound databases for molecules that share a high degree of similarity to the this compound pharmacophore.

Docking and Scoring: Docking the identified hits into the target's binding site to predict their binding mode and affinity. ajchem-b.com

This approach has been successfully used to design novel phthalazine derivatives with potent anticancer activity. nih.gov

Structure Activity Relationship Sar Studies Centered on N,4 Dimethylphthalazin 1 Amine Scaffolds

Systematic Modification of the N-Methyl and 4-Methyl Substituents and their Impact on Chemical Reactivity and Interactions

Impact of N-Methyl Modification:

The N-methyl group at the 1-amino position plays a crucial role in defining the compound's interaction profile. Variation of this substituent from a simple methyl group to larger alkyl chains (ethyl, propyl) or its removal (primary amine) can have profound effects.

Steric Hindrance: Increasing the size of the N-alkyl group can introduce steric hindrance, which may either prevent or enhance binding to a biological target. A larger substituent might restrict the molecule's ability to fit into a specific binding pocket, leading to decreased activity. Conversely, it could also promote a more favorable binding conformation or shield the molecule from metabolic degradation.

Hydrogen Bonding: The secondary amine in N,4-dimethylphthalazin-1-amine can act as a hydrogen bond donor. Replacing the methyl group with hydrogen to form a primary amine introduces an additional hydrogen bond donor, potentially leading to stronger interactions with a target. Conversely, replacing the methyl with a larger, non-polar alkyl group would eliminate this hydrogen-bonding capability and introduce lipophilic interactions.

Basicity: The N-methyl group influences the basicity of the amino group. Modifications to this group will alter the pKa of the amine, which in turn affects its ionization state at physiological pH. This is a critical factor for solubility, membrane permeability, and the nature of ionic interactions with biological targets.

Impact of 4-Methyl Modification:

Steric Bulk: The methyl group at the 4-position provides steric bulk that can influence the orientation of the molecule within a binding site. Replacing it with smaller (hydrogen) or larger (ethyl, isopropyl) groups can fine-tune this steric interaction. For instance, a larger group might be necessary to fill a hydrophobic pocket in a target protein.

Electronic Effects: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the phthalazine (B143731) ring system. This can affect the reactivity of the ring and its ability to participate in π-π stacking interactions with aromatic residues in a binding site.

Metabolic Stability: The 4-methyl group can be a site of metabolic oxidation. Modifying or replacing this group can alter the metabolic stability of the compound, potentially leading to a longer duration of action.

| Modification | Predicted Impact on Chemical Reactivity | Predicted Impact on Molecular Interactions |

| N-Methyl Group | ||

| H (Primary Amine) | Increased nucleophilicity | Additional H-bond donor, altered basicity |

| Ethyl | Slightly decreased nucleophilicity, increased steric hindrance | Increased lipophilic interactions, potential steric clash |

| 4-Methyl Group | ||

| H | Reduced steric hindrance around the ring | Altered π-stacking potential, potential loss of hydrophobic interactions |

| Ethyl | Increased steric bulk | Enhanced hydrophobic interactions, potential for improved binding affinity |

Investigation of Substituent Effects on the Phthalazine Ring System’s Electronic and Steric Properties

The electronic and steric properties of the phthalazine ring are pivotal for its chemical behavior and biological activity. Substituents on the ring can modulate these properties, thereby influencing how the molecule interacts with its biological target.

Electronic Effects:

The phthalazine ring is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms. The introduction of substituents can either enhance or diminish this electron deficiency.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) donate electron density to the ring. This increases the electron density on the ring, which can enhance π-π stacking interactions and modulate the reactivity of the ring towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) withdraw electron density from the ring. This makes the ring more electron-deficient, which can influence its ability to accept hydrogen bonds and alter its metabolic profile.

Steric Effects:

The size and shape of substituents on the phthalazine ring create a specific three-dimensional profile that dictates how the molecule can orient itself in a binding pocket.

Bulky Substituents: Large groups can create steric hindrance, which can be either beneficial or detrimental. A bulky group might be required to occupy a large hydrophobic pocket, leading to increased binding affinity. However, it could also cause steric clashes that prevent optimal binding. In some cases, a methyl substituent at the 4-position of the phthalazine core has been associated with moderate cell growth inhibition against certain cancer cell lines, suggesting that the size of this substituent is a critical determinant of activity. nih.gov

Planarity: Substituents can also affect the planarity of the phthalazine ring system. While the core ring is aromatic and thus largely planar, bulky substituents can cause some distortion. This can impact the molecule's ability to engage in planar interactions like π-π stacking.

| Substituent at Position 7 | Electronic Effect | Steric Effect | Predicted Impact on Ring Properties |

| -OCH3 | Electron-donating | Moderate bulk | Increased electron density, potential for H-bond acceptance |

| -Cl | Electron-withdrawing | Small bulk | Decreased electron density, potential for halogen bonding |

| -CF3 | Strongly electron-withdrawing | Moderate bulk | Significantly decreased electron density, increased lipophilicity |

Stereochemical Influences on Molecular Recognition and Engineered Interactions

Stereochemistry is a critical aspect of molecular recognition, as biological systems are inherently chiral. The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, metabolic profiles, and toxicities.

While this compound itself is not chiral, modifications to its substituents can introduce chirality. For example, replacing the 4-methyl group with a larger, asymmetric alkyl group, or introducing a chiral center on the N-alkyl chain, would result in stereoisomers.

Enantioselectivity in Binding: The enantiomers of a chiral molecule can interact differently with a chiral biological target, such as a receptor or enzyme. One enantiomer may bind with high affinity, leading to the desired biological effect, while the other may have low affinity or even bind to a different target, potentially causing off-target effects. This is because the three-dimensional arrangement of atoms in each enantiomer will result in a different set of interactions with the chiral binding site.

Engineered Interactions: Understanding the stereochemical requirements of a target allows for the rational design of molecules with specific stereochemistry to optimize interactions. For example, if a binding pocket has a specific hydrophobic region, a chiral substituent can be designed to place a lipophilic group in that region, thereby enhancing binding affinity.

| Stereoisomer | Hypothetical Interaction with Chiral Target | Predicted Biological Activity |

| (R)-isomer | Forms three key hydrogen bonds and a hydrophobic interaction | High affinity and potent activity |

| (S)-isomer | Forms only one hydrogen bond due to steric clash | Low affinity and weak or no activity |

Bioisosteric Replacement Strategies for Modulating Chemical Properties

Bioisosterism is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. uniroma1.it This approach can be used to improve a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

Bioisosteres for the N-Methyl Group:

The N-methyl group can be replaced with a variety of bioisosteres to modulate its properties.

Classical Bioisosteres: Simple alkyl groups like ethyl or cyclopropyl (B3062369) can be used to explore the steric requirements of the binding site. Replacing the methyl with an amino (-NH2) or hydroxyl (-OH) group can introduce new hydrogen bonding opportunities.

Non-Classical Bioisosteres: More complex groups can also be used. For example, a trifluoroethyl group can mimic the steric bulk of a propyl group but has very different electronic properties due to the electron-withdrawing fluorine atoms.

Bioisosteres for the 4-Methyl Group:

The 4-methyl group can also be the subject of bioisosteric replacement to fine-tune the molecule's properties.

Halogens: A chlorine or fluorine atom can be used to replace the methyl group. These are of similar size but have different electronic properties, with halogens being electron-withdrawing.

Small Heterocycles: Small, stable heterocyclic rings can also serve as bioisosteres for the methyl group, potentially introducing new interaction points or improving solubility.

Table of Bioisosteric Replacements and Their Potential Effects:

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Change in Properties |

| N-Methyl | N-Ethyl | Explore larger hydrophobic interactions | Increased lipophilicity, potential for steric hindrance |

| N-Methyl | N-Cyclopropyl | Introduce conformational rigidity | Improved metabolic stability, altered binding orientation |

| 4-Methyl | 4-Chloro | Mimic size but alter electronics | Increased electron-withdrawing character, potential for halogen bonding |

| 4-Methyl | 4-Cyano | Introduce a polar, electron-withdrawing group | Increased polarity, potential for dipole interactions |

Medicinal Chemistry Research and Analogue Design Strategies for N,4 Dimethylphthalazin 1 Amine

Rational Design of N,4-Dimethylphthalazin-1-amine Analogues for Specific Biological Target Engagement

The rational design of analogues of this compound is predicated on identifying and engaging with specific biological targets implicated in disease pathways. A significant body of research on phthalazine (B143731) derivatives has highlighted their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov

One of the most prominent targets for phthalazine-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov The design of this compound analogues can therefore be guided by the established structure-activity relationships (SAR) of known VEGFR-2 inhibitors. For instance, modifications to the phthalazine core, such as the introduction of various substituents, can significantly impact the inhibitory activity.

The design strategy often involves creating a library of analogues where the methyl groups on the nitrogen and the phthalazine ring of this compound are systematically replaced with other functional groups. These modifications aim to optimize interactions with the ATP-binding pocket of the target kinase. For example, the introduction of larger, more lipophilic groups at the 4-position of the phthalazine ring has been shown to enhance the potency of some derivatives. nih.gov

The following table summarizes the biological activity of several phthalazine derivatives, illustrating the impact of structural modifications on their inhibitory potential against VEGFR-2. This data can inform the rational design of novel this compound analogues.

| Compound | Modifications from this compound Core | Biological Target | Activity (IC50) |

| Vatalanib (PTK787) | Replacement of the dimethylamino group with a 4-chloroanilino group and a different substituent at the 4-position. | VEGFR-2 | 37 nM |

| AMG 900 | A more complex derivative with a different substitution pattern on the phthalazine ring. | Aurora Kinases | Low nM range |

| Compound 7a | A derivative of N-substituted-4-phenylphthalazin-1-amine. | VEGFR-2 | 0.14 µM |

| Compound 12b | A biarylurea-containing phthalazine derivative. | VEGFR-2 | 4.4 µM |

This table is interactive. You can sort and filter the data by clicking on the column headers.

By analyzing such data, medicinal chemists can hypothesize which modifications to the this compound structure are most likely to yield potent and selective inhibitors of a desired biological target.

Exploration of Diverse Chemical Space around the this compound Core

To fully unlock the therapeutic potential of this compound, a thorough exploration of the surrounding chemical space is essential. This involves the synthesis of a diverse library of analogues with variations at multiple positions of the phthalazine core and the amine substituent. The goal is to identify novel compounds with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.

Synthetic strategies for modifying the phthalazine core are well-established and typically involve the condensation of a substituted 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303), followed by chlorination and subsequent nucleophilic substitution to introduce the desired amine functionality. nih.gov This approach allows for the introduction of a wide range of substituents at the 4-position of the phthalazine ring.

Furthermore, the N-methyl group of the amine at the 1-position provides another point for diversification. This can be achieved by starting with 1-chlorophthalazine (B19308) and reacting it with a variety of primary and secondary amines. The exploration of different alkyl and aryl substituents on the nitrogen atom can significantly influence the compound's interaction with its biological target.

The following table presents a conceptual exploration of the chemical space around the this compound core, suggesting potential modifications and their intended effects based on established medicinal chemistry principles.

| Position of Modification | Type of Modification | Rationale |

| 4-position (methyl group) | Replacement with larger alkyl or aryl groups | To explore hydrophobic pockets in the target's binding site. |

| 4-position (methyl group) | Introduction of polar groups (e.g., -OH, -COOH) | To improve aqueous solubility and introduce new hydrogen bonding interactions. |

| N-position (methyl group) | Variation of alkyl chain length | To probe the size constraints of the binding pocket. |

| N-position (methyl group) | Introduction of cyclic amines (e.g., piperidine, morpholine) | To introduce conformational rigidity and potentially improve selectivity. |

| Phthalazine Ring | Introduction of substituents (e.g., -F, -Cl, -OCH3) on the benzene (B151609) ring | To modulate electronic properties and metabolic stability. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Through such systematic exploration of the chemical space, it is possible to develop a comprehensive understanding of the structure-activity relationships for this class of compounds and identify lead candidates for further development.

Scaffold Hopping and Molecular Hybridization Strategies Utilizing the Phthalazine Moiety

Molecular hybridization, on the other hand, involves combining two or more pharmacophoric elements from different drug classes into a single molecule. cancer.gov This strategy aims to create hybrid compounds that can interact with multiple biological targets or that have a synergistic effect. The phthalazine core can be hybridized with other known pharmacophores to generate novel molecules with unique biological profiles. For instance, linking the phthalazine scaffold to a moiety known to interact with a different but related biological target could lead to dual-target inhibitors with enhanced therapeutic efficacy.

Several studies have explored the hybridization of the phthalazine scaffold with other heterocyclic systems, such as pyrazole, to create novel anticancer agents. nih.gov These hybrid molecules have demonstrated promising activity against various cancer cell lines. nih.gov

Development of Targeted Delivery Systems for this compound Derivatives

While the intrinsic activity of a drug molecule is crucial, its therapeutic efficacy can be significantly enhanced through the use of targeted delivery systems. These systems are designed to deliver the drug specifically to the site of action, thereby increasing its concentration at the target tissue while minimizing exposure to healthy tissues and reducing off-target side effects. For potent compounds like many phthalazine derivatives, targeted delivery is a particularly attractive strategy.

Several modern drug delivery technologies could be applied to derivatives of this compound, especially in the context of cancer therapy:

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drug molecules. mdpi.com Encapsulating a phthalazine derivative within a liposome (B1194612) can improve its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Nanoparticle-Based Carriers: A variety of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles, and metallic nanoparticles, can be used to deliver anticancer drugs. nih.gov These nanoparticles can be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of cancer cells, leading to active targeting.

Antibody-Drug Conjugates (ADCs): ADCs are a highly targeted form of cancer therapy that consists of a monoclonal antibody, which recognizes a tumor-specific antigen, linked to a potent cytotoxic payload. nih.govnih.gov A highly potent derivative of this compound could potentially be developed as a payload for an ADC. elifesciences.org The antibody would guide the payload directly to the cancer cells, where it would be internalized and release the cytotoxic agent, leading to cell death. nih.gov

The development of such targeted delivery systems for this compound derivatives would require careful consideration of the physicochemical properties of the drug molecule, as well as the specific biological target and disease indication.

Coordination Chemistry and Ligand Design with N,4 Dimethylphthalazin 1 Amine Derivatives

Investigation of Coordination Modes and Geometries of N,4-Dimethylphthalazin-1-amine as a Ligand

The coordination modes and geometries of phthalazine-based ligands can be diverse, depending on the specific ligand structure and the metal ion involved. Phthalazines can act as monodentate or bidentate ligands, coordinating to metal centers through their nitrogen atoms. The steric and electronic properties of substituents on the phthalazine (B143731) ring play a crucial role in determining the coordination geometry, which can range from tetrahedral and square planar to octahedral. Without experimental data for this compound, its specific coordination behavior remains a matter of speculation based on the known chemistry of similar phthalazine derivatives.

Application of this compound Metal Complexes in Homogeneous Catalysis

Metal complexes containing phthalazine-based ligands have shown promise in homogeneous catalysis. The design of such catalytic systems often focuses on tuning the ligand's structure to influence the activity and selectivity of the metal center in various organic transformations.

Design of Catalytic Systems for Organic Transformations

The design of catalytic systems often involves modifying the phthalazine backbone to create ligands with specific electronic and steric properties. These tailored ligands can then be used to prepare metal complexes for a range of catalytic reactions. While no specific examples involving this compound are available, the general principles of ligand design in catalysis would apply.

Enantioselective Catalysis Mediated by Chiral Phthalazine Ligands

A significant area of research within the field of phthalazine-based catalysis is the development of chiral ligands for enantioselective reactions. Chiral phthalazine derivatives have been successfully employed in asymmetric catalysis to produce enantiomerically enriched products. nih.gov For example, organocatalytic three-component cascade reactions have been developed for the enantioselective synthesis of complex molecules containing a phthalazine moiety. nih.gov Although this demonstrates the potential of the phthalazine scaffold in asymmetric catalysis, specific applications of chiral derivatives of this compound have not been reported.

Photophysical and Electrochemical Properties of this compound Metal Complexes

The photophysical and electrochemical properties of metal complexes are of great interest for applications in areas such as sensing, imaging, and materials science. The electronic properties of both the metal and the ligand determine the absorption, emission, and redox behavior of the complex. While a substantial body of research exists on the photophysical properties of metal complexes in general, scilit.com and the electrochemical behavior of various metal complexes, researchgate.netnih.gov there is no specific data available for complexes of this compound. The introduction of the dimethylamino and methyl groups on the phthalazine ring would be expected to influence the electronic structure and, consequently, the photophysical and electrochemical properties of its metal complexes. However, without experimental studies, these effects cannot be detailed.

Advanced Research Applications and Future Perspectives for N,4 Dimethylphthalazin 1 Amine

Development of N,4-Dimethylphthalazin-1-amine as Chemical Probes for Molecular Studies

The development of chemical probes is crucial for unraveling complex biological processes. The phthalazine (B143731) core, with its inherent fluorescence capabilities, makes this compound a promising candidate for the design of novel fluorescent probes. Research into related phthalazine derivatives has demonstrated their potential as chemosensors for the detection of specific ions and molecules.

One study detailed the creation of a phthalazine-based chemosensor for the highly selective and sensitive detection of Co(2+) in a semi-aqueous medium. This sensor exhibited a distinct color change from yellow to green in the presence of Co(2+) and a significant enhancement of fluorescence, with a detection limit as low as 25 nM. nih.gov Importantly, this probe was successfully utilized for imaging Co(2+) in living HeLa cells, showcasing the potential of the phthalazine scaffold in cellular imaging applications. nih.gov

Another investigation focused on a phthalazine derivative that forms fluorescent organic nanosheets for the simultaneous detection of Cr⁶⁺ and Mn⁷⁺ in aqueous media. researchgate.net This "turn-off" fluorescent sensor demonstrated high selectivity and sensitivity for these ions. researchgate.net These examples underscore the tunability of the photophysical properties of phthalazine derivatives, suggesting that this compound could be similarly developed into a selective fluorescent probe for various analytes of biological or environmental interest. The amino and methyl substituents on the this compound structure could be further functionalized to introduce specific recognition motifs for target molecules, thereby creating highly specific chemical probes.

Table 1: Examples of Phthalazine Derivatives as Chemical Probes

| Phthalazine Derivative | Analyte Detected | Detection Method | Application |

| Not Specified | Co(2+) | Chromogenic and Fluorogenic | Cancer Cell Imaging nih.gov |

| 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione | Cr⁶⁺ and Mn⁷⁺ | Fluorescent Nanosheets | Aqueous Media Sensing researchgate.net |

Integration of this compound into Functional Materials Research (e.g., Sensing, Optoelectronics)

The promising photophysical properties of phthalazine derivatives also make them attractive candidates for integration into functional materials for applications in sensing and optoelectronics. The field of organic light-emitting diodes (OLEDs) is one area where such compounds could find utility. OLEDs rely on organic materials that can emit light upon the application of an electric current. iupac.orgmdpi.com The fluorescence characteristics of the phthalazine core suggest that this compound, or its derivatives, could be investigated as emissive or charge-transporting materials in OLED devices. iupac.orgmdpi.comrsc.orgjmaterenvironsci.com The ability to tune the emission wavelength through chemical modification of the phthalazine structure is a key advantage in developing materials for full-color displays.

In the realm of sensing, phthalazine derivatives have been incorporated into various sensor platforms. For instance, the use of phthalocyanine (B1677752) and porphyrin derivatives, which share some structural similarities with the extended aromatic system of phthalazines, in optical sensors based on surface plasmon resonance (SPR) has been reviewed. mdpi.com These sensors are capable of detecting gases and volatile organic compounds. mdpi.com This suggests a potential avenue for the application of this compound in the development of novel sensing materials.

Furthermore, the synthesis of fluorescent organic nanosheets from a phthalazine derivative highlights the potential for creating structured materials with enhanced sensing capabilities. researchgate.net The self-assembly of this compound or its derivatives into well-defined nanostructures could lead to materials with unique optical and electronic properties suitable for advanced sensing and optoelectronic applications.

High-Throughput Synthesis and Screening Methodologies for Phthalazine Libraries

The discovery of novel bioactive compounds and functional materials often relies on the ability to synthesize and screen large libraries of related molecules. High-throughput synthesis and screening methodologies are therefore essential. Several studies have reported the synthesis of libraries of phthalazine derivatives for various applications, particularly in drug discovery.

For example, a library of phthalazine-piperazine-pyrazole conjugates was synthesized and evaluated for in vitro anticancer activity against several human cancer cell lines. researchgate.net This approach of creating hybrid molecules by combining the phthalazine core with other pharmacologically active moieties has proven effective in identifying potent and selective compounds. researchgate.net Another study involved the submission of eighteen synthesized phthalazine derivatives to the National Cancer Institute (NCI) for screening against a panel of 60 human cancer cell lines, with some compounds showing prominent cell growth inhibition. nih.gov

These examples demonstrate that the phthalazine scaffold is amenable to combinatorial synthesis approaches. Methodologies such as multi-component reactions have been developed for the rapid generation of molecular diversity around the phthalazine core. Such high-throughput synthesis strategies could be readily applied to this compound as a starting material to generate a library of analogues with diverse substitutions at various positions. These libraries could then be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds and functional materials.

Table 2: High-Throughput Screening of Phthalazine Derivatives

| Library Type | Screening Target | Key Findings |

| Phthalazine-piperazine-pyrazole conjugates | Anticancer activity (MCF7, A549, DU145 cell lines) | Identification of a conjugate with significant activity against all tested cancer cells. researchgate.net |

| Substituted phthalazines | Anticancer activity (NCI 60 cell panel) | Eight compounds showed prominent cell growth inhibition and were selected for further screening. nih.govfigshare.com |

Emerging Methodologies for Studying Amine Reactivity and Selectivity in Complex Systems

The amino group at the 1-position of this compound is a key functional group that governs its reactivity and potential for further derivatization. Understanding and controlling the reactivity and selectivity of this amine in complex chemical and biological systems is crucial for its application in various fields.

Studies on the reactivity of 1-aminophthalazine have shown that it can be oxidized by enzymes such as aldehyde oxidase. tandfonline.comnih.gov Kinetic studies have indicated that the unprotonated form of 1-aminophthalazine is the reactive species in these enzymatic reactions. tandfonline.comnih.gov This provides insight into the behavior of the amino group in a biological environment and is important for the design of phthalazine-based drugs and probes.

The synthesis of more complex molecules from 1-aminophthalazines often involves the reaction of the amino group with various electrophiles. For example, the reaction of 1-aminophthalazines with alpha-halocarbonyl compounds has been used to synthesize imidazo[2,1-a]phthalazines. nih.gov Furthermore, the amino group can be a key intermediate in the synthesis of other functional groups. For instance, Gabriel's method has been adapted for the synthesis of aminoalkyl phthalazinone derivatives, which can then be further functionalized. nih.gov